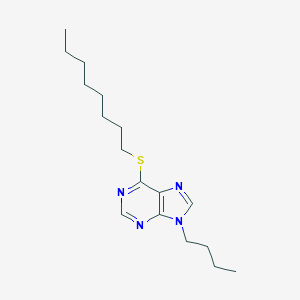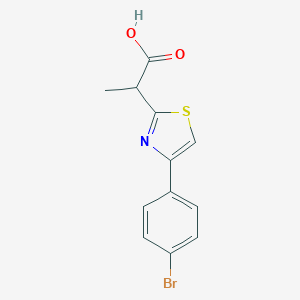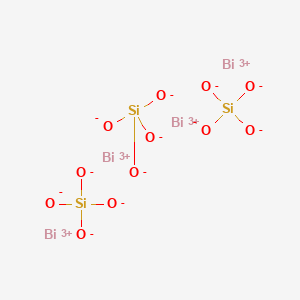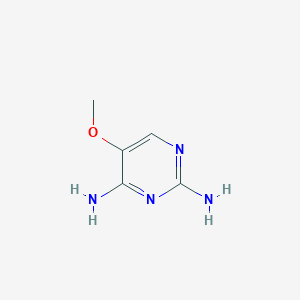
5-Methoxypyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypyrimidine-2,4-diamine (MPDA) is a heterocyclic compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. It is a pyrimidine derivative that possesses a methyl group and an amino group at positions 5 and 2, respectively, and a methoxy group at position 4. MPDA has been the subject of extensive research due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxypyrimidine-2,4-diamine is not fully understood. However, several studies have suggested that 5-Methoxypyrimidine-2,4-diamine exerts its biological activities by targeting specific signaling pathways. For instance, 5-Methoxypyrimidine-2,4-diamine has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer development. 5-Methoxypyrimidine-2,4-diamine has also been reported to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
5-Methoxypyrimidine-2,4-diamine has been shown to possess diverse biochemical and physiological effects. It has been reported to induce apoptosis and inhibit cell proliferation in cancer cells by targeting specific signaling pathways. 5-Methoxypyrimidine-2,4-diamine has also been shown to possess antimicrobial activity against bacteria, fungi, and viruses. In addition, 5-Methoxypyrimidine-2,4-diamine has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-Methoxypyrimidine-2,4-diamine has been shown to possess antiviral activity against hepatitis C virus, herpes simplex virus, and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methoxypyrimidine-2,4-diamine possesses several advantages and limitations for lab experiments. One of the advantages of 5-Methoxypyrimidine-2,4-diamine is its diverse biological activities, which make it a potential candidate for drug development. 5-Methoxypyrimidine-2,4-diamine is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 5-Methoxypyrimidine-2,4-diamine is its poor solubility in water, which can make it challenging to work with in certain experiments. In addition, the mechanism of action of 5-Methoxypyrimidine-2,4-diamine is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
Several future directions for research on 5-Methoxypyrimidine-2,4-diamine can be identified. One potential direction is to investigate the structure-activity relationship of 5-Methoxypyrimidine-2,4-diamine and its derivatives to identify more potent and selective compounds. Another direction is to investigate the mechanism of action of 5-Methoxypyrimidine-2,4-diamine in more detail to gain a better understanding of its biological activities. Furthermore, future research can focus on the development of 5-Methoxypyrimidine-2,4-diamine-based drugs for the treatment of cancer, infectious diseases, and inflammatory disorders. Finally, future studies can investigate the pharmacokinetics and pharmacodynamics of 5-Methoxypyrimidine-2,4-diamine to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-Methoxypyrimidine-2,4-diamine can be achieved through various methods, including the reaction of 5-chloropyrimidine-2,4-diamine with sodium methoxide in methanol, or the reaction of 5-aminopyrimidine-2,4-diamine with dimethyl sulfate in the presence of sodium hydroxide. Other methods involve the reaction of 5-hydroxypyrimidine-2,4-diamine with methyl iodide in the presence of potassium carbonate, or the reaction of 5-cyano-2,4-diaminopyrimidine with methanol in the presence of sodium methoxide.
Aplicaciones Científicas De Investigación
5-Methoxypyrimidine-2,4-diamine has been the subject of extensive research due to its diverse biological activities. Several studies have reported the anticancer activity of 5-Methoxypyrimidine-2,4-diamine against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-Methoxypyrimidine-2,4-diamine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting specific signaling pathways. In addition, 5-Methoxypyrimidine-2,4-diamine has been reported to possess antimicrobial activity against bacteria, fungi, and viruses. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. 5-Methoxypyrimidine-2,4-diamine has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-Methoxypyrimidine-2,4-diamine has been reported to possess antiviral activity against hepatitis C virus, herpes simplex virus, and human immunodeficiency virus.
Propiedades
Número CAS |
18588-48-2 |
|---|---|
Nombre del producto |
5-Methoxypyrimidine-2,4-diamine |
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
5-methoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H8N4O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9) |
Clave InChI |
POKOCGWGFMPTIL-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(N=C1N)N |
SMILES canónico |
COC1=CN=C(N=C1N)N |
Sinónimos |
Pyrimidine, 2,4-diamino-5-methoxy- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



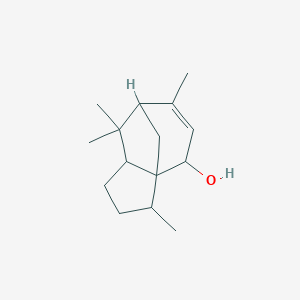
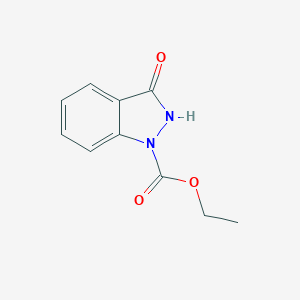
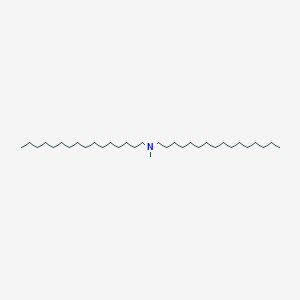
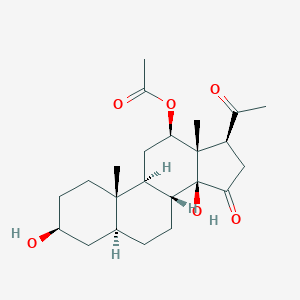


![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)

